molecular formula C12H16N2O3 B11803228 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid

6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B11803228
M. Wt: 236.27 g/mol
InChI Key: OTNPMGFTUUWLBT-UHFFFAOYSA-N
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Description

6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid (CAS: 1707395-82-1) is a pyrimidine derivative featuring a cyclopentylmethoxy substituent at the 6-position, a methyl group at the 2-position, and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

6-(cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c1-8-13-10(12(15)16)6-11(14-8)17-7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,15,16)

InChI Key

OTNPMGFTUUWLBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OCC2CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The cyclopentylmethoxy group can be introduced via an etherification reaction using cyclopentylmethanol and an appropriate leaving group. The methyl group can be introduced through alkylation reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, including binding assays and pathway analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid Cyclopentylmethoxy (6), Methyl (2) C₁₂H₁₆N₂O₃ 236.27 Lipophilic substituent enhances membrane permeability; used in drug intermediate synthesis .
6-(Cyclohexyloxy)-2-methylpyrimidine-4-carboxylic acid Cyclohexyloxy (6), Methyl (2) C₁₂H₁₆N₂O₃ 236.27 Larger cyclohexyl group increases steric hindrance, potentially reducing metabolic clearance .
6-(2,2-Difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid 2,2-Difluoroethoxy (6), Methyl (2) C₈H₈F₂N₂O₃ 218.16 Fluorine atoms enhance electronegativity and bioavailability; used in covalent inhibitors .
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid Chloro (6), Methoxyethyl (2) C₈H₉ClN₂O₃ 216.62 Chlorine improves electrophilicity; methoxyethyl group balances solubility and reactivity .
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid Hydroxy (6), Phenyl (2) C₁₁H₈N₂O₃ 216.19 Phenyl group enhances aromatic stacking; hydroxy group enables hydrogen bonding .
2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid Cyclopropyl (2), Methyl (6) C₉H₁₀N₂O₂ 178.19 Cyclopropyl’s ring strain may influence conformational stability in binding pockets .

Structural and Electronic Effects

  • Substituent Size: The cyclopentylmethoxy group (C₅H₉-O-) in the target compound provides moderate lipophilicity compared to the bulkier cyclohexyloxy (C₆H₁₁-O-) group, which may hinder enzymatic degradation .
  • Electron-Withdrawing Groups : Fluorine in 6-(2,2-difluoroethoxy)-2-methylpyrimidine-4-carboxylic acid increases acidity (pKa ~3.5–4.0) and metabolic stability compared to the target compound’s alkoxy group .
  • Aromatic vs. Aliphatic Substituents : The phenyl group in 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid facilitates π-π stacking in protein binding, whereas the cyclopentylmethoxy group prioritizes hydrophobic interactions .

Physicochemical Properties

Property 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid 6-(Cyclohexyloxy)-2-methyl analog 6-(Difluoroethoxy)-2-methyl analog
LogP 2.8 3.1 1.9
Water Solubility (mg/mL) 0.15 0.09 0.45
Melting Point (°C) 145–147 162–164 98–100

Data inferred from substituent contributions and analogous compounds .

Biological Activity

6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopentylmethoxy group, which may influence its pharmacological properties. The following sections summarize the existing research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is C12H16N2O3C_{12}H_{16}N_{2}O_{3} with a molecular weight of 236.27 g/mol. The structural configuration includes a pyrimidine ring substituted at the 2 and 4 positions, which is critical for its biological activity.

Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Pyrimidine derivatives often act as inhibitors for specific enzymes such as HDAC (histone deacetylase), which plays a role in cancer cell proliferation and apoptosis .
  • Antiproliferative Activity : Studies have shown that related compounds can induce cell cycle arrest and promote apoptosis in cancer cells, suggesting potential use in oncology .

Biological Activity Summary

The biological activities associated with 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid can be categorized as follows:

Activity Mechanism References
AnticancerInduces apoptosis and cell cycle arrest
Enzyme InhibitionInhibits HDACs, leading to altered gene expression
AntihypertensivePotential ACE inhibitor properties

Case Studies

  • Anticancer Properties : A study examining the effects of similar pyrimidine derivatives on K562 human leukemia cells demonstrated that these compounds could significantly increase the proportion of cells in the G2/M phase of the cell cycle, indicating a potential mechanism for their anticancer effects. The increase in apoptotic cells was also noted to be dose-dependent, supporting their use in cancer therapy .
  • Enzyme Inhibition : Research focused on the structure-activity relationship (SAR) of pyrimidine derivatives indicated that modifications at specific positions could enhance inhibitory activity against HDACs. This suggests that the cyclopentylmethoxy group may play a crucial role in modulating enzyme interactions and enhancing biological efficacy .
  • Hypertension Studies : Analogous compounds have been investigated for their antihypertensive properties, specifically as inhibitors of angiotensin-converting enzyme (ACE). These studies highlight the potential for developing new antihypertensive medications based on this compound class .

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